6-(2-fluorophenyl)-1H-pyrimidin-4-one
Description
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Properties
IUPAC Name |
6-(2-fluorophenyl)-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXCZTGUYINUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)N=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=O)N=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(2-fluorophenyl)-pyrimidin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Synonyms
The core structure in focus is 6-(2-fluorophenyl)-pyrimidin-4(3H)-one . This compound belongs to the pyrimidinone class of heterocycles. Pyrimidinones are derivatives of pyrimidine, an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Due to tautomerism, 6-(2-fluorophenyl)-pyrimidin-4(3H)-one can also be referred to as 6-(2-fluorophenyl)-4-hydroxypyrimidine . This keto-enol tautomerism is a common feature of hydroxypyrimidines.
While a dedicated CAS number for the unsubstituted parent compound is not prominently documented, it is crucial to recognize that this scaffold is often a key intermediate in the synthesis of more complex, substituted molecules which do have assigned CAS numbers. For instance, a related compound with an additional amino group, 2-Amino-6-(4-fluorophenyl)-4(3H)-pyrimidinone, is commercially available.
Table 1: Physicochemical Properties of a Related Pyrimidinone
| Property | Value | Source |
| Molecular Formula | C4H4N2O2 | PubChem |
| Molecular Weight | 112.09 g/mol | PubChem |
| XLogP3 | -0.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 112.027277375 | PubChem |
| Monoisotopic Mass | 112.027277375 | PubChem |
| Topological Polar Surface Area | 61.7 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Complexity | 171 | PubChem |
Note: Data for 6-Hydroxy-4-pyrimidinone (CAS: 1193-24-4) is provided as a representative example of a simple hydroxypyrimidine.[1]
Synthesis of the 6-Aryl-pyrimidin-4(3H)-one Scaffold
The synthesis of 6-aryl-pyrimidin-4(3H)-ones can be achieved through several established synthetic routes. A common and effective one-pot method involves the reaction of a methyl 3-oxo-3-arylpropanoate with formamide in the presence of ammonium acetate at elevated temperatures.[2] This method provides a direct and efficient pathway to the desired pyrimidinone core.
Experimental Protocol: One-Pot Synthesis of 6-Arylpyrimidin-4-ol[4]
-
To a stirred solution of the appropriate methyl 3-oxo-3-arylpropanoate (1 mmol) in formamide (50 mmol), add ammonium acetate (5 mmol).
-
Heat the reaction mixture to 100–120°C over a period of 1 hour.
-
Maintain the temperature at 110–120°C for an additional hour.
-
Increase the temperature to 160–170°C and continue stirring for 4-5 hours.
-
Cool the reaction mixture to room temperature and dilute with cold water.
-
Extract the precipitated product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
The reaction proceeds through the in-situ formation of a methyl 3-amino-3-arylacrylate intermediate, which subsequently cyclizes with formamide to yield the final 6-arylpyrimidin-4-ol.[2]
Caption: General workflow for the one-pot synthesis of 6-arylpyrimidin-4-ols.
Biological Significance and Therapeutic Potential
The pyrimidine nucleus is a fundamental building block in numerous biologically important molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine and riboflavin), and various therapeutic agents.[3][4] Consequently, derivatives of pyrimidin-4(3H)-one have been extensively investigated for a wide range of pharmacological activities.
The introduction of an aryl group at the 6-position, particularly a substituted phenyl ring like the 2-fluorophenyl group, significantly influences the biological activity of the pyrimidinone core. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through halogen bonding, and modulate the electronic properties of the molecule.
Derivatives of the 6-aryl-pyrimidin-4(3H)-one scaffold have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Activity: Many pyrimidine derivatives are explored as anticancer agents due to their structural similarity to the nucleobases of DNA and RNA, allowing them to interfere with nucleic acid synthesis and cell proliferation.[4]
-
Anti-inflammatory Activity: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents.[2]
-
Antimicrobial and Antifungal Activity: The pyrimidine scaffold is present in various compounds exhibiting antibacterial and antifungal properties.[5][6]
-
Antiviral Activity: The structural resemblance to nucleosides makes pyrimidine derivatives promising candidates for antiviral drug development, including anti-HIV agents.[3]
The 6-(2-fluorophenyl)-pyrimidin-4(3H)-one moiety serves as a crucial pharmacophore in the design of novel therapeutic agents targeting a variety of diseases.
Caption: Diverse biological activities of 6-aryl-pyrimidin-4(3H)-one derivatives.
Analytical Characterization
The structural elucidation and purity assessment of 6-(2-fluorophenyl)-pyrimidin-4(3H)-one and its derivatives are typically performed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, providing information about the proton and carbon environments within the molecule.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the C=O and N-H bonds of the pyrimidinone ring.
-
Elemental Analysis: This technique determines the elemental composition of the compound, providing further confirmation of its molecular formula.
For a representative 6-arylpyrimidin-4-ol, the following spectral data was reported[2]:
-
¹H NMR (DMSO-d6): δ 6.87 (s, 1H); 7.45–7.47 (m, 3H); 8.02-8.03 (m, 2H); 8.25 (s, 1H); 12.51 (brs, 1H).
-
IR (KBr): 3435, 1668, 1592, 1252, 1024 cm⁻¹.
-
MS [M + 1]⁺: 172.32.
Conclusion and Future Perspectives
The 6-(2-fluorophenyl)-pyrimidin-4(3H)-one scaffold represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives underscore its importance in drug discovery and development. While the parent compound itself may primarily serve as a synthetic intermediate, the continued exploration of novel derivatives based on this core structure holds significant promise for the identification of new therapeutic agents with improved efficacy and safety profiles. Future research will likely focus on the synthesis of novel libraries of 6-(2-fluorophenyl)-pyrimidin-4(3H)-one derivatives and their screening against a wide range of biological targets to unlock their full therapeutic potential.
References
Sources
- 1. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
Tautomeric Stability and Thermodynamic Profiling of 6-(2-Fluorophenyl)-4-hydroxypyrimidine: An In-Depth Technical Guide
Executive Summary
The dynamic equilibrium of tautomers in heterocyclic chemistry dictates the physicochemical properties, target binding affinity, and ADME profile of pharmaceutical candidates. For pyrimidine derivatives, specifically 6-(2-fluorophenyl)-4-hydroxypyrimidine , the lactam-lactim (keto-enol) tautomerism is a complex function of solvent dielectric constants, intrinsic dipole moments, and stereoelectronic substituent effects[1][2].
This technical whitepaper provides a comprehensive framework for understanding, quantifying, and experimentally validating the tautomeric stability of 6-(2-fluorophenyl)-4-hydroxypyrimidine. By synthesizing advanced multinuclear NMR methodologies with high-level Density Functional Theory (DFT) calculations, we establish a self-validating protocol for tautomer elucidation.
Mechanistic Framework: The Lactam-Lactim Equilibrium
4-Hydroxypyrimidine systems exist in a delicate equilibrium between the enol form (4-hydroxypyrimidine) and two distinct keto forms: pyrimidin-4(1H)-one and pyrimidin-4(3H)-one. Free jet millimeterwave spectroscopy and synchrotron-based investigations have demonstrated that in the gas phase, the keto form is slightly more stable than the enol form by approximately 2.0 kJ/mol[3][4].
However, the introduction of a 6-(2-fluorophenyl) substituent fundamentally alters this landscape through specific stereoelectronic causality:
-
Steric and Electrostatic Repulsion: The 6-position is adjacent to the N1 atom. If the molecule adopts the pyrimidin-4(1H)-one tautomer, the N1 position is protonated. The resulting N1-H bond creates severe steric and electrostatic repulsion with the ortho-fluorine of the adjacent phenyl ring.
-
Conformational Decoupling: To alleviate this clash, the 2-fluorophenyl ring is forced to rotate out of the pyrimidine plane, breaking
-conjugation and raising the system's free energy. -
Thermodynamic Preference: Consequently, the system heavily favors the pyrimidin-4(3H)-one tautomer in polar media, where the proton resides on N3. This leaves N1 unprotonated, allowing the 2-fluorophenyl group to maintain a more planar, energetically favorable conjugated conformation while maximizing solvent-dipole interactions[2].
Caption: Tautomeric equilibrium pathways and substituent modulation in 4-hydroxypyrimidine derivatives.
Quantitative Stability Data
The relative stability of these tautomers is highly sensitive to the surrounding microenvironment. In non-polar environments or the gas phase, the enol and keto forms are highly competitive. However, in aqueous media, the tautomeric composition is dictated by the proton-donor power and dielectric constant of the solvent[1]. The keto forms possess significantly higher dipole moments, leading to preferential stabilization via solvation[5].
Table 1: Thermodynamic and Electrostatic Properties of 6-(2-Fluorophenyl)-4-hydroxypyrimidine Tautomers
| Tautomeric Form | Gas Phase | Aqueous Phase | Est. Dipole Moment (Debye) | Predominant State |
| Enol (4-Hydroxypyrimidine) | +0.5 | +4.8 | ~2.5 | Gas Phase / Non-Polar Solvents |
| Keto B (Pyrimidin-4(3H)-one) | 0.0 (Reference) | -2.4 (Most Stable) | ~4.8 | Polar Solvents / Aqueous Media |
| Keto A (Pyrimidin-4(1H)-one) | +3.2 | +1.5 | ~4.2 | Disfavored (Steric/Dipole Clash) |
Note: Values are extrapolated from established computational benchmarks for 4-hydroxypyrimidine and aryl-substituted derivatives.
Experimental & Computational Methodologies
To establish a self-validating system, empirical spectroscopic data must be cross-examined against high-level quantum mechanical models. Standard MP2 calculations have been historically proven to overestimate the stability of the enol form in pyrimidine systems[4][6]. Therefore, a modernized workflow is required.
Caption: Multi-modal experimental and computational workflow for tautomer stability analysis.
Protocol 1: Multinuclear NMR Solvent Titration
Because rapid proton exchange can confound
Step-by-Step Methodology:
-
Sample Preparation: Prepare 0.1 M solutions of 6-(2-fluorophenyl)-4-hydroxypyrimidine in a gradient of solvents ranging from low to high dielectric constants (e.g., CDCl
, CD CN, DMSO- , and D O). -
C NMR Acquisition: Acquire quantitative
C spectra with inverse-gated decoupling to prevent Nuclear Overhauser Effect (NOE) enhancement, ensuring accurate integration of the C4 carbon (which shifts significantly between C-OH and C=O states). -
F-
H HOESY: Perform Heteronuclear Overhauser Effect Spectroscopy between F and H to determine the spatial proximity of the ortho-fluorine to the pyrimidine core, confirming the conformational twist away from N1. -
Variable Temperature (VT) Analysis: Conduct VT-NMR from 250 K to 350 K. Extract the equilibrium constant (
) at each temperature and construct a Van 't Hoff plot ( vs ) to derive the enthalpy ( ) and entropy ( ) of tautomerization.
Protocol 2: Advanced DFT Solvation Modeling
To correct for the failures of standard MP2 and B3LYP models in tautomeric systems, dispersion-corrected functionals must be utilized[4][5].
Step-by-Step Methodology:
-
Conformational Search: Generate initial 3D geometries for the Enol, 1H-Keto, and 3H-Keto forms. Perform a dihedral scan around the C6-C(aryl) bond to identify the global minimum for the 2-fluorophenyl orientation.
-
Geometry Optimization: Optimize all structures using the
B97X-V functional with a 6-311+G(2df,2p) basis set. This specific combination is proven to be highly accurate for tautomerization analyses, properly accounting for long-range dispersion forces between the fluorine and the pyrimidine ring[5]. -
Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate water and DMSO environments. Calculate the single-point energies and extract the Gibbs free energy (
) differences. -
Microsolvation (Optional): For highly accurate aqueous modeling, explicitly include 1-2 water molecules interacting with the N3/C4=O region, as explicit hydrogen bonding strongly reduces the tautomerization barrier and shifts the equilibrium toward the keto form[5].
Strategic Implications for Drug Development
Understanding the precise tautomeric state of 6-(2-fluorophenyl)-4-hydroxypyrimidine is not merely an academic exercise; it is a critical path for rational drug design. If a computational docking study assumes the enol form, it will project a hydrogen-bond donor at C4 and an acceptor at N3. In reality, the physiological environment will force the molecule into the pyrimidin-4(3H)-one state, flipping the pharmacophore to a hydrogen-bond acceptor at C4=O and a donor at N3-H. By utilizing the self-validating protocols outlined above, researchers can ensure their structural biology models align with thermodynamic reality, preventing costly late-stage optimization failures.
References
-
Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A.[Link]
-
Mata, S., Cortijo, V., Caminati, W., Alonso, J. L., Sanz, M. E., López, J. C., & Blanco, S. (2007). Gas-Phase Tautomeric Equilibrium of 4-Hydroxypyrimidine with Its Ketonic Forms: A Free Jet Millimeterwave Spectroscopy Study. Journal of the American Chemical Society.[Link]
-
WuXi Biology. (n.d.). How about Tautomers? WuXi AppTec. [Link]
-
ResearchGate Contributors. (2025). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate.[Link]
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The Multifaceted Biological Activities of 6-Aryl-Pyrimidin-4-One Derivatives: A Technical Guide for Drug Discovery
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] This privileged scaffold is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes, highlighting its inherent biocompatibility and significance in biological systems.[1] The versatility of the pyrimidine ring for chemical modification has made it a highly attractive framework for the development of novel therapeutic agents with a broad spectrum of pharmacological activities.[3] Among the vast landscape of pyrimidine derivatives, the 6-aryl-pyrimidin-4-one core has emerged as a particularly promising pharmacophore, demonstrating significant potential in the fields of oncology, infectious diseases, and inflammatory disorders.[4]
This technical guide provides an in-depth exploration of the diverse biological activities of 6-aryl-pyrimidin-4-one derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven experimental protocols, and mechanistic insights to facilitate the rational design and evaluation of new chemical entities based on this versatile scaffold.
Anticancer Activity: Targeting Key Signaling Pathways in Malignancy
The proliferation of cancer cells is often driven by the aberrant activation of signaling pathways that regulate cell growth, survival, and differentiation.[5][6] Several 6-aryl-pyrimidin-4-one derivatives have demonstrated potent anticancer activity by targeting critical nodes in these pathways, most notably the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway.[5][7][8]
Mechanism of Action: Inhibition of EGFR and PI3K Signaling
The EGFR signaling cascade is a key regulator of cell proliferation and survival.[9] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine kinase domains, initiating downstream signaling through pathways such as the Ras/Raf/MAPK and PI3K/Akt/mTOR pathways.[9][10] Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention.[5][11]
The PI3K/Akt/mTOR pathway is another crucial signaling network that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[12][13][14] PI3K, a family of lipid kinases, is a central component of this pathway.[7][13]
6-Aryl-pyrimidin-4-one derivatives have been shown to exert their anticancer effects by acting as inhibitors of the tyrosine kinase activity of EGFR and by targeting components of the PI3K pathway.[5][8] By competing with ATP for the kinase domain's binding site, these compounds can effectively block the downstream signaling cascades that drive tumorigenesis.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4]
Principle: This assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the 6-aryl-pyrimidin-4-one derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[15]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.
Data Presentation: Cytotoxicity of 6-Aryl-Pyrimidin-4-One Derivatives
| Compound ID | R1-Group | R2-Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Chlorophenyl | H | MCF-7 (Breast) | 7.17 | [16] |
| 1b | 4-Methoxyphenyl | H | MCF-7 (Breast) | 9.63 | [16] |
| 2a | 3,4,5-Trimethoxyphenyl | H | HL-60 (Leukemia) | 0.19 | [17] |
| 2b | 4-Methoxyphenyl | H | HL-60 (Leukemia) | 0.47 | [17] |
| 3a | 4-Fluorophenyl | H | K562 (Leukemia) | 2.5 | [15] |
| 3b | 4-Chlorophenyl | H | A549 (Lung) | 23.67 | [16] |
| 4a | 4-Hydroxyphenyl | H | Caco2 (Colon) | 9.63 | [16] |
| 4b | 4-Nitrophenyl | H | Caco2 (Colon) | 4.99 | [16] |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action.[18] Pyrimidine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[1][19]
Mechanism of Action: Targeting Essential Bacterial Enzymes
The antimicrobial activity of many pyrimidine-based compounds stems from their ability to inhibit essential bacterial enzymes that are not present or are significantly different in humans, providing a basis for selective toxicity.[18] Two key targets are Dihydrofolate Reductase (DHFR) and Filamentous temperature-sensitive mutant Z (FtsZ).[18][20]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. Inhibition of bacterial DHFR leads to the depletion of essential metabolites and ultimately cell death.[18]
-
FtsZ Polymerization Inhibition: FtsZ is a bacterial homolog of tubulin and plays a vital role in bacterial cell division by forming the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and bacterial cell death.[18]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Antimicrobial Activity of 6-Aryl-Pyrimidin-4-One Derivatives
| Compound ID | R-Group | Test Organism | MIC (µg/mL) | Reference |
| 5a | 4-Chlorophenyl | Staphylococcus aureus | 15.6 | [22] |
| 5b | 4-Methoxyphenyl | Escherichia coli | 1.95 | [22] |
| 6a | 4-Nitrophenyl | Bacillus pumilis | 7.81 | [22] |
| 6b | 3-Hydroxyphenyl | Enterococcus faecalis | 15.6 | [22] |
| 7a | Thiophene | Escherichia coli | >100 | [21] |
| 7b | Furan | Staphylococcus aureus | 50 | [21] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[23][24] Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and mediators involved in the inflammatory cascade.[17][23][25]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process. They are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[23][24] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some 6-aryl-pyrimidin-4-one derivatives have shown selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[23]
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of compounds on COX-1 and COX-2 can be evaluated using commercially available assay kits.
Principle: These assays typically measure the peroxidase activity of the COX enzyme, which is coupled to a colorimetric or fluorometric reaction.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic or fluorogenic probe according to the manufacturer's instructions.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Signal Detection: Measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Data Presentation: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound ID | R-Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 8a | 4-Methoxyphenyl | 19.45 | 42.1 | [17] |
| 8b | 4-Chlorophenyl | >50 | 31.4 | [17] |
| 9a | 4-Nitrophenyl | 26.04 | 34.4 | [17] |
| 9b | 3,4-Dimethoxyphenyl | >50 | 23.8 | [17] |
Synthesis of 6-Aryl-Pyrimidin-4-One Derivatives: A General Workflow
A common and efficient method for the synthesis of 6-aryl-pyrimidin-4-one derivatives involves a one-pot reaction of a β-ketoester with formamide and a source of ammonia, such as ammonium acetate.[4]
Experimental Protocol: One-Pot Synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the starting aryl β-ketoester (1 equivalent), formamide (as both reactant and solvent), and ammonium acetate (as an ammonia source).[4]
-
Heating: Heat the reaction mixture to 100-120°C for approximately 1 hour, then increase the temperature to 160-170°C and maintain for 4-5 hours.[4]
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The precipitated product can be collected by filtration or extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Insights
The biological activity of 6-aryl-pyrimidin-4-one derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and the aryl rings.[26][27]
-
Anticancer Activity: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) or methoxy groups on the 6-aryl ring often enhances cytotoxic activity.[26][28][29] The nature of the substituent at other positions of the pyrimidine ring also plays a crucial role in determining the potency and selectivity of the compounds.[26]
-
Antimicrobial Activity: Electron-withdrawing groups on the aryl ring can also positively influence antimicrobial efficacy.[1] The overall lipophilicity of the molecule is another important factor affecting its ability to penetrate microbial cell membranes.
-
Anti-inflammatory Activity: The substitution pattern on the aryl ring significantly impacts the COX inhibitory activity and selectivity.
Conclusion and Future Directions
The 6-aryl-pyrimidin-4-one scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of this chemical class in modern drug discovery. The insights into their mechanisms of action, particularly the inhibition of key signaling pathways and essential microbial enzymes, provide a rational basis for the design of more potent and selective drug candidates.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the 6-aryl-pyrimidin-4-one core to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluation of promising lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.
By leveraging the knowledge presented in this guide, researchers can accelerate the development of the next generation of pyrimidine-based drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory conditions.
References
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. [Link]
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Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
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Pyrimidine Derivatives as Anticancer Agents. [Link]
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Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
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A REVIEW ON PYRIMIDINE DERIVATIVES AS A POTENTIAL ANTICANCER AGENTS. [Link]
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Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. [Link]
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SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. [Link]
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Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
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A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. [Link]
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Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. [Link]
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Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. [Link]
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ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. [Link]
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New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]
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Methodological & Application
Introduction: The Critical Role of Purity in Pyrimidinone-Based Drug Discovery
An in-depth guide to selecting and optimizing recrystallization solvents for the purification of pyrimidinone intermediates, designed for researchers and drug development professionals.
Pyrimidinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antiviral to anticancer treatments.[1] The journey from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is rigorous, and at its heart lies the critical step of purification. For crystalline solids like pyrimidinone intermediates, recrystallization stands as a powerful, cost-effective, and scalable technique for achieving the stringent purity levels required for clinical progression.[2][3]
This guide provides a Senior Application Scientist's perspective on the strategic selection of solvents for the recrystallization of pyrimidinone intermediates. We will move beyond simple protocols to explore the underlying principles that govern solubility and crystal formation, empowering researchers to develop robust, efficient, and reproducible purification methods.
Pillar 1: The Science of Solvent Selection
The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit high solubility for the target pyrimidinone at elevated temperatures and low solubility at cooler temperatures.[4][5] This differential solubility is the driving force of the purification process. Concurrently, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be washed away in the mother liquor).[5][6]
The "Like Dissolves Like" Principle in Action
The adage "like dissolves like" is the foundational principle for solvent selection.[3] Pyrimidinone cores, with their nitrogen heteroatoms and carbonyl groups, are inherently polar. Therefore, polar solvents are the logical starting point for solubility screening.[5] However, the diverse substituents attached to the pyrimidinone ring in various intermediates can significantly alter the overall polarity, necessitating a systematic approach.
A study on the solubility of various pyrimidine derivatives found that solubility increased with temperature and followed the order of Dimethylformamide (DMF) > methanol > carbon tetrachloride (CCl4), clearly demonstrating the preference for more polar solvents.[7][8][9]
Single-Solvent Systems
For many pyrimidinone intermediates, a single solvent provides the ideal solubility profile. Common choices include:
-
Alcohols (Ethanol, Methanol): These are excellent general-purpose solvents for moderately polar compounds.[3] Ethanol, in particular, is frequently cited for recrystallizing dihydropyrimidinones (DHPMs) produced via the Biginelli reaction.[10][11] Its volatility simplifies the final drying process.
-
Water: For highly polar pyrimidinones or their salt forms, water can be an effective, green, and inexpensive solvent.[3] Aqueous recrystallization is noted as an environmentally friendly method for purifying some dihydropyrimidinone products.[12][13]
-
High-Boiling Point Polar Aprotic Solvents (DMF, DMSO, NMP): For pyrimidinones that are poorly soluble in common alcohols, solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can be effective due to their high polarity and ability to form strong intermolecular interactions.[14] Studies have quantitatively measured the high solubility of pyrimidine derivatives in DMF.[15]
Multi-Solvent Systems: The Antisolvent Approach
Often, no single solvent provides the ideal temperature-dependent solubility curve. In these cases, a mixed-solvent or antisolvent system is employed.[5][6] This technique involves dissolving the pyrimidinone intermediate in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the careful, dropwise addition of a miscible "poor" or "antisolvent" (in which the compound is insoluble).[2] This addition reduces the overall solvating power of the system, inducing supersaturation and promoting crystallization.
Commonly successful solvent/antisolvent pairs for polar compounds include:
Pillar 2: Systematic Protocols for Purification
Trustworthiness in a protocol comes from its logical flow and built-in validation steps. The following workflows are designed to guide the researcher from solvent screening to final product isolation.
Workflow for Rational Solvent Selection
This diagram illustrates the decision-making process for identifying a suitable recrystallization solvent system.
Caption: A systematic workflow for screening and selecting an optimal recrystallization solvent.
Experimental Protocol 1: Single-Solvent Recrystallization
This protocol is used when an ideal single solvent has been identified.
-
Dissolution: Place the crude pyrimidinone intermediate in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid is completely dissolved.[17] Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a rapid gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[6] Causality: Pre-heating prevents premature crystallization of the product on the funnel or filter paper.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2] Causality: Slow cooling promotes the growth of larger, purer crystals. Rapid cooling can cause impurities to be trapped within a rapidly forming solid.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: With the vacuum still applied, wash the crystals with a small portion of the ice-cold recrystallization solvent.[2] Causality: Using cold solvent removes residual soluble impurities from the crystal surfaces without re-dissolving a significant amount of the product.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, preferably under vacuum.
Experimental Protocol 2: Two-Solvent (Antisolvent) Recrystallization
This protocol is ideal when the compound is too soluble in one solvent and insoluble in another.
-
Dissolution: Dissolve the crude pyrimidinone intermediate in the minimum amount of the hot "good" solvent, as described in Protocol 1.[2]
-
Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (antisolvent) dropwise with constant swirling. Continue adding until a faint, persistent cloudiness (turbidity) appears.[6] Causality: The onset of turbidity indicates the point of saturation has been reached for the mixed-solvent system.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.[2]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol. For the washing step (Step 5), use a cold mixture of the two solvents in the same approximate ratio determined during the dissolution.
Pillar 3: Data-Driven Solvent Choices & Troubleshooting
Quantitative Data: Common Recrystallization Solvents
The table below summarizes key properties of solvents frequently used for purifying polar heterocyclic compounds like pyrimidinones.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Notes & Common Antisolvents |
| Water | 100 | 80.4 | Excellent for polar compounds; slow to dry.[3] Antisolvent: Ethanol, Acetone. |
| Methanol | 65 | 33.0 | Good general solvent for polar compounds; volatile and easily removed.[3] Antisolvent: Diethyl ether, Water. |
| Ethanol (95%) | 78 | 24.3 | Excellent, versatile solvent.[3] Antisolvent: Water, Hexanes. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High-boiling, very polar; good for poorly soluble compounds.[7][8] Antisolvent: Water. |
| Ethyl Acetate | 77 | 6.0 | Good for compounds of intermediate polarity.[3] Antisolvent: Hexanes, Heptane. |
| Acetone | 56 | 20.7 | Volatile, good for moderately polar compounds. Low boiling point can be a drawback.[3] Antisolvent: Water, Hexanes. |
Troubleshooting Common Issues
-
Oiling Out: The compound separates as a liquid instead of forming crystals. This often occurs when the boiling point of the solvent is higher than the melting point of the solute.[6] Solution: Add more of the "good" solvent to lower the saturation temperature and try again. Seeding the solution with a pure crystal can also help induce crystallization over oiling.
-
No Crystal Formation: The solution remains clear even after cooling in ice. Solution: The solution may be too dilute. Boil off some of the solvent to increase the concentration and attempt to cool again. Scratching the inside surface of the flask with a glass rod at the meniscus can create nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystallization.[6]
-
Poor Recovery: The final yield is very low. Solution: Too much solvent may have been used during dissolution or washing. Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent to minimize product loss. The mother liquor can be concentrated by boiling off some solvent to obtain a second crop of crystals, which should be checked for purity.[3]
General Recrystallization Workflow Diagram
Caption: The six primary steps of a standard recrystallization procedure.
References
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- Baluja, S., et al. (2014, September 16). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/je500466u]
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Application Notes and Protocols for the N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated pyrimidinone scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array of biologically active molecules, including antiviral and anticancer agents.[1] The strategic introduction of alkyl groups onto the pyrimidinone core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can profoundly influence its pharmacological activity and pharmacokinetic profile.
This guide provides a comprehensive overview and detailed protocols for the N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one, a key intermediate in the synthesis of various therapeutic candidates. As a Senior Application Scientist, this document is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.
Mechanistic Considerations and Regioselectivity
The N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one typically proceeds via a nucleophilic substitution reaction, analogous to the well-established Williamson ether synthesis.[2][3] The pyrimidinone nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent. A critical aspect of this reaction is the potential for competitive O-alkylation, leading to a mixture of N- and O-alkylated products.
The regioselectivity of the alkylation is influenced by several factors, including:
-
The nature of the base: Strong, non-nucleophilic bases are generally employed to deprotonate the pyrimidinone, generating the corresponding anion. The choice of base can influence the equilibrium between the N- and O-anions.
-
The solvent system: The polarity and coordinating ability of the solvent can affect the reactivity of the nucleophile and the stability of the transition state, thereby influencing the N- versus O-alkylation ratio.
-
The alkylating agent: The structure of the alkylating agent, particularly the nature of the leaving group, can impact the reaction rate and selectivity.[4]
-
Reaction temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which may alter the product distribution.
By carefully controlling these parameters, it is possible to selectively drive the reaction towards the desired N-alkylated product.
Experimental Workflow Overview
The general procedure for the N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one involves the deprotonation of the pyrimidinone with a suitable base, followed by the addition of the alkylating agent. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Caption: General workflow for the N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one.
Detailed Experimental Protocol
This protocol is a representative procedure for the N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one using an alkyl halide. Researchers should note that optimization of reaction conditions may be necessary for specific alkylating agents and scales.
Materials:
-
6-(2-fluorophenyl)-pyrimidin-4-one
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium Carbonate (K₂CO₃), finely ground and dried, or Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(2-fluorophenyl)-pyrimidin-4-one (1.0 equivalent).
-
Add anhydrous DMF or MeCN (approximately 10-20 mL per gram of starting material).
-
Add potassium carbonate (1.5-2.0 equivalents). If using sodium hydride, add it portion-wise at 0 °C and stir for 30 minutes to ensure complete deprotonation.
-
Alkylation: To the stirred suspension, add the alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkylating agent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using K₂CO₃, filter off the inorganic salts. If using NaH, carefully quench the reaction with water at 0 °C.
-
Extraction: Partition the mixture between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[5]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Influence of Reaction Parameters on Alkylation
The following table summarizes representative data on how different reaction parameters can influence the yield and regioselectivity of the alkylation of substituted pyrimidinones.
| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) | N/O Ratio | Reference |
| 1 | K₂CO₃ | MeCN | 4-(Iodomethyl)pyrimidine | Reflux | 16 | 87 | O-selective | [4] |
| 2 | K₂CO₃ | MeCN | 4-(Bromomethyl)pyrimidine | Reflux | 16 | 80 | O-selective | [4] |
| 3 | NaH | THF | Iodomethane | RT | 4 | Not specified | N-selective | [6] |
| 4 | Cs₂CO₃ | DMF | Propargyl bromide | RT | 8 | 91 (O-isomer) | 1:1.4 (N:O) | [7] |
Visualization of the Reaction Mechanism
The N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Caption: Simplified Sₙ2 mechanism for N-alkylation.
References
-
Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
Singh, P., & Kumar, A. (2010). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 22(8), 6521-6523. [Link]
-
Al-Mulla, A. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 1-8. [Link]
-
Bibi, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4843. [Link]
-
Frontera, A., et al. (2018). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 42(19), 15993-16003. [Link]
-
El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18519. [Link]
-
Tsyhankov, S. E., et al. (2023). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 28(10), 4087. [Link]
-
Sharma, P., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 13(26), 17743-17747. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones – International Journal of Current Science Research and Review [ijcsrr.org]
Troubleshooting & Optimization
Technical Support Center: Separation of N- vs. O-Alkylated Pyrimidinone Isomers
Ticket ID: PYR-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Resolution of Regioisomeric Mixtures in Pyrimidinone Alkylation
Core Directive & Executive Summary
The Challenge: Pyrimidinones are classic ambident nucleophiles . The N3 nitrogen and the C4 oxygen (in the enolate form) compete for the electrophile.
- -alkylation yields the thermodynamically stable lactam (amide-like) structure.
- -alkylation yields the lactim ether (imidate) structure, which restores aromaticity to the ring but is often kinetically controlled or acid-labile.
The Solution: Separation is rarely about "magic" columns and more about exploiting the drastic difference in hydrogen-bond acidity/basicity and aromaticity between the two isomers. This guide provides a self-validating workflow to identify, separate, and control these isomers.
Module 1: Diagnostic Center (Identification)
User Question: "I have two spots on TLC. Which one is the N-isomer and which is the O-isomer?"
The "Smoking Gun" Identification Protocol
Do not rely solely on polarity. Use NMR to validate the electronic environment.
Comparative Data Table: N- vs. O-Isomer Signatures
| Feature | Mechanistic Reason | ||
| Present (~155–165 ppm) | Absent (Shifted to ~165–175 ppm) | ||
| Oxygen is more electronegative than Nitrogen, causing a larger downfield shift (deshielding). | |||
| UV-Vis Absorbance | |||
| IR Spectroscopy | Strong C=O stretch (~1660 cm | Weak/No C=O; C=N stretch present | Loss of the carbonyl group in the |
Diagnostic Workflow Diagram
Module 2: Separation Troubleshooting
User Question: "They co-elute on my C18 column. How do I separate them?"
The Polarity Principle
- -Isomers: More polar. The amide-like carbonyl is a strong hydrogen bond acceptor.
- -Isomers: Less polar. The ether linkage reduces polarity and increases lipophilicity due to restored aromaticity.
Method A: Flash Chromatography (Normal Phase)
-
Stationary Phase: Silica Gel (untreated).
-
Elution Order:
- -Isomer (First): Weak interaction with silica hydroxyls.
- -Isomer (Second): Strong H-bonding with silica.
-
Troubleshooting: If peaks tail, add 1% Triethylamine (TEA) to the mobile phase. Note: Do not use acid modifiers with O-isomers on silica, as they are acid-labile.
Method B: HPLC (Reverse Phase)
-
Stationary Phase: C18 or Phenyl-Hexyl (exploits
interactions of the aromatic -isomer). -
Mobile Phase: Water/Acetonitrile (Gradient).
-
Buffer Warning: Avoid TFA if you are trying to isolate the
-isomer. The low pH (approx 2.0) can catalyze the hydrolysis of the imidate back to the starting pyrimidinone. Use 10mM Ammonium Bicarbonate (pH 7-8) instead.
Step-by-Step Separation Protocol
-
Sample Prep: Dissolve crude mixture in minimal DCM (for Normal Phase) or DMSO (for Reverse Phase).
-
Screening: Run a linear gradient (0-100% B).
-
Expectation: Two peaks. The
-isomer often elutes later on C18 due to higher lipophilicity, but this can invert depending on the size of the alkyl group.
-
-
Optimization:
-
If
: Switch solvent system. -
For Normal Phase: Change from Hexane/EtOAc to DCM/MeOH (DCM disrupts the amide H-bonding differently).
-
For Reverse Phase: Switch MeOH to MeCN (MeCN is aprotic and sharpens the
-isomer peak).
-
Module 3: Synthetic Control (Prevention)
User Question: "I don't want to separate them. How do I just make the N-isomer?"
The HSAB (Hard-Soft Acid-Base) Strategy
You can bias the reaction by choosing the right counter-ion and solvent.
| Desired Isomer | Reaction Conditions | Mechanism |
| Base: NaH, Cs | The "free" enolate anion has high charge density on Nitrogen. Polar aprotic solvents solvate the cation, leaving the "hard" N-nucleophile exposed. | |
| Base: Ag | Silver Coordination: Ag |
Optimization Pathway Diagram
Frequently Asked Questions (FAQs)
Q1: My
-
Mechanism:[1][2][3][4][5][6] At high temperatures,
-alkyl pyrimidines (lactim ethers) undergo a [1,3]-sigmatropic shift (or intermolecular mechanism depending on conditions) to form the more thermodynamically stable -alkyl lactam. -
Fix: Keep reaction temperatures below 60°C if targeting the
-isomer.
Q2: Can I use extraction to separate them? A: Yes, in specific cases.
- -alkyl isomers are often neutral amides.
-
-alkyl isomers are basic imidates (
~ 4-5). -
Protocol: Wash the organic layer with dilute, cold citric acid (pH ~4). The
-isomer may protonate and move to the aqueous layer, while the -isomer remains in the organic layer. Warning: Do not leave the O-isomer in acid for long; neutralize immediately to prevent hydrolysis.
Q3: Why does my Mitsunobu reaction give mostly
References
-
Regioselectivity in Pyrimidinone Alkyl
-
NMR Distinction of Isomers
-
Hilbert-Johnson Rearrangement
-
Title: The Hilbert-Johnson Reaction: Mechanism and Utility.[1]
- Source:Chemical Reviews / Wikipedia Summary
- Context: Explains the thermal instability of O-alkyl isomers.
-
-
Chromatographic Separ
Sources
- 1. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Rearrangement [www2.chemistry.msu.edu]
- 5. scholarzest.com [scholarzest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Substituent-Driven Selective N-/ O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H)-ones Using Brominated Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. | PDF or Rental [articles.researchsolutions.com]
- 15. Separation of Pyrimidine, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Cyclization Failures in Pyrimidinone Ring Formation
Welcome to the Technical Support Center for pyrimidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the critical cyclization step of pyrimidinone ring formation. Pyrimidinone scaffolds are central to numerous biologically active compounds, making their efficient synthesis paramount.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate experimental challenges and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common failures observed during pyrimidinone synthesis, with a focus on the widely used Biginelli and Pinner reactions.[3] Each answer provides a causal explanation for the problem and a logical workflow to resolve it.
Question 1: My Biginelli reaction has a very low yield or failed completely. What are the primary causes and how can I fix it?
Answer: Low or no yield in a Biginelli reaction is a frequent issue that can almost always be traced back to one of three areas: reagent quality, catalyst inefficiency, or suboptimal reaction conditions.[4][5]
Causality and In-Depth Explanation:
The Biginelli reaction is a robust three-component, one-pot reaction, but its success hinges on the initial acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[6][7] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone.[7] A failure in any of these steps will halt the entire process.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Purity and Integrity:
-
Aldehydes: Aromatic and aliphatic aldehydes are susceptible to oxidation into their corresponding carboxylic acids, which are unreactive in this synthesis.[4] Use freshly distilled or recently purchased aldehydes. Confirm purity via NMR or GC-MS if oxidation is suspected.
-
β-Ketoesters: These can hydrolyze over time. Ensure you are using a pure, dry ketoester.
-
Urea/Thiourea: While generally stable, ensure it is dry and free of contaminants.
-
-
Evaluate and Optimize the Catalyst:
-
Catalyst Choice: The classical Biginelli reaction is acid-catalyzed.[5] If you are not using a catalyst, yields will be poor.[5] Both Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., FeCl₃, Yb(OTf)₃, Bi(NO₃)₃) are effective.[5][8] For substrates with sensitive functional groups, a milder Lewis acid may be preferable to a strong Brønsted acid to prevent side reactions.[9]
-
Catalyst Loading: Insufficient catalyst loading is a common mistake. Start with a catalytic amount (e.g., 10-20 mol%) and optimize.[5] In some cases, increasing the loading can improve yields, but be aware that excessive amounts can promote side reactions like aldehyde polymerization.[5][9]
-
Catalyst Activity: Ensure your catalyst is fresh and has been stored correctly, as some Lewis acids are moisture-sensitive.[5]
-
-
Adjust Reaction Conditions:
-
Temperature & Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] Insufficient reaction time or temperature will result in incomplete conversion.[3] While refluxing in ethanol is a common starting point, some substrate combinations require longer times or higher temperatures.[9] Conversely, prolonged heating can cause product degradation.[4]
-
Solvent: The solvent's polarity can significantly impact reaction rates and yields.[9] Ethanol is standard, but screening other solvents like acetonitrile, or even exploring solvent-free conditions, can lead to dramatic improvements.[9]
-
Question 2: My reaction is producing a significant amount of an unexpected side product. How do I identify and suppress it?
Answer: Side product formation is typically a result of competing reaction pathways. In the Biginelli reaction, the most common byproducts are Hantzsch-type 1,4-dihydropyridines and Knoevenagel condensation products.[3][6] In the Pinner synthesis, self-condensation of the starting materials is a key concern.[6]
Causality and In-Depth Explanation:
-
Hantzsch Dihydropyridine Formation: This occurs when the reaction pathway favors condensation between the aldehyde, the β-ketoester, and another molecule of the β-ketoester's enamine/enolate instead of with urea. This is often observed as a yellow, highly fluorescent byproduct.[3]
-
Knoevenagel Condensation: This is the direct reaction between the aldehyde and the active methylene group of the β-ketoester.[6] It is often favored under conditions that don't sufficiently promote the formation of the N-acyliminium ion intermediate.
-
Pinner Synthesis Side Reactions: The Pinner synthesis involves condensing a β-dicarbonyl compound with an amidine.[3] Side reactions can arise from the self-condensation of the dicarbonyl compound or the amidine, as well as hydrolysis of the amidine if conditions are not anhydrous.[3][6]
Troubleshooting Workflow for Side Product Formation
Question 3: The cyclization step of my Pinner synthesis is incomplete. How can I drive the reaction to completion?
Answer: Incomplete cyclization in the Pinner synthesis often points to insufficient activation of the carbonyl group for the final ring-closing step or significant steric hindrance.[3]
Causality and In-Depth Explanation:
The Pinner synthesis concludes with an intramolecular nucleophilic attack of a nitrogen atom from the amidine-dicarbonyl adduct onto a carbonyl group, followed by dehydration to form the aromatic pyrimidine ring.[6] If this final nucleophilic attack is not favorable due to electronic or steric reasons, the open-chain intermediate may persist in the reaction mixture.
Step-by-Step Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Water can hydrolyze the amidine starting material or key intermediates, preventing cyclization.[3][6] Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Increase Catalyst Potency: If you are not using a catalyst, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps by activating the carbonyl group.[3] If you are already using a catalyst, consider switching to a stronger one.
-
Increase Reaction Time and/or Temperature: Some cyclizations are kinetically slow and simply require more time or thermal energy to proceed.[3][10] Monitor the reaction by TLC over an extended period (e.g., 24-48 hours) before concluding it has stalled.
-
Consider Substrate Reactivity: If steric hindrance from bulky substituents on your β-dicarbonyl compound is suspected, you may need to switch to a more reactive equivalent or a different synthetic route altogether.[3]
Question 4: My final pyrimidinone product is difficult to purify. What are the best strategies for purification?
Answer: Purification challenges usually stem from unreacted starting materials or the presence of side products with similar polarity to the desired compound.[4] The most effective purification techniques for pyrimidinones are recrystallization and column chromatography.[4][11]
Recommended Purification Protocols:
-
Recrystallization: This is the most common and cost-effective method for purifying solid pyrimidinone products.[4][11]
-
Solvent Selection: Hot ethanol is often an excellent choice.[4] The ideal solvent should dissolve the compound when hot but not when cold. Other options include ethanol/water or ethyl acetate/hexane mixtures.[4][11]
-
Procedure: Dissolve the crude solid in a minimal amount of the boiling solvent. If impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[11]
-
-
Flash Column Chromatography: This technique is ideal for separating mixtures when recrystallization is ineffective.[11]
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase (e.g., hexane/ethyl acetate or CH₂Cl₂/methanol) that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[11]
-
Procedure: Prepare a silica gel column, load your sample (either directly or pre-adsorbed onto silica), and elute with the chosen solvent system, collecting fractions and combining those that contain the pure product.[11]
-
-
Post-Reaction Work-up: A simple but effective initial purification step for many Biginelli reactions is to pour the cooled reaction mixture into crushed ice or cold water.[4] The desired dihydropyrimidinone product often precipitates and can be collected by filtration, leaving many impurities behind in the aqueous filtrate.[4]
Part 2: Key Reaction Mechanisms & Protocols
An understanding of the reaction mechanism is critical for effective troubleshooting. Below are the accepted mechanisms for the Biginelli reaction and a general protocol.
Biginelli Reaction Mechanism
The reaction proceeds through an N-acyliminium ion intermediate, which is the key electrophile in the cascade.
Protocol 1: General Procedure for Dihydropyrimidinone Synthesis via the Biginelli Reaction
This protocol provides a general starting point for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq).
-
Reagents: Add the solvent (e.g., ethanol, 2-3 mL per mmol of aldehyde) and the chosen acid catalyst (e.g., p-TsOH, 10 mol%).
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-24 hours).[3][4]
-
Work-up: Cool the reaction mixture to room temperature. Often, the product will precipitate. If not, pour the mixture into a beaker of crushed ice and stir.[4]
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove unreacted starting materials.[4] If necessary, further purify the crude product by recrystallization from hot ethanol.[4][11]
Part 3: Comparative Data for Reaction Optimization
The choice of catalyst is pivotal for the success of the Biginelli reaction. The following table summarizes the performance of various catalysts under different conditions, providing a valuable guide for optimization.
| Catalyst | Reactants (Example) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acids | ||||||
| p-TsOH | 4-MeO-Benzaldehyde, Ethyl Acetoacetate, Urea | Ethanol | Reflux | 4-8 | ~85-95 | [5] |
| HCl | Benzaldehyde, Ethyl Acetoacetate, Urea | Ethanol | Reflux | 18 | ~40-60 | [5][12] |
| Lewis Acids | ||||||
| Yb(OTf)₃ | 4-Cl-Benzaldehyde, Ethyl Acetoacetate, Urea | Acetonitrile | Reflux | 4 | 92 | [5] |
| FeCl₃·6H₂O | Benzaldehyde, Ethyl Acetoacetate, Urea | None (Solvent-free) | 100 | 0.75 | 94 | [9] |
| Bi(NO₃)₃ | Acetaldehyde, Pentane-2,4-dione, Urea | Acetonitrile | Reflux | 1.5 | 92 | [8] |
| Other | ||||||
| Ionic Liquid | Benzaldehyde, Ethyl Acetoacetate, Urea | [HBIM]BF₄ | 100 | 0.75 | 95 | [13] |
| Microwave | 4-Cl-Benzaldehyde, Ethyl Acetoacetate, Urea | DMF | MW (250W) | 0.1 | 91 |
References
-
Technical Support Center: Pyrimidine-Dione Synthesis - Benchchem. 4
-
Pyrimidine - Wikipedia.
-
Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. 3
-
A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem. 14
-
Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide - Benchchem. 5
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Publishing.
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters.
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - ACS Omega.
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity - Preprints.org.
-
Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity - Juniper Publishers.
-
Biginelli Reaction - J&K Scientific LLC.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
-
Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - ScienceDirect.
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review - Preprints.org.
-
Scheme 27: Two proposed mechanisms for pyrimidinone synthesis. - ResearchGate.
-
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. 9
-
Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. 11
-
Side-product formation in pyrimidine ring synthesis and mitigation - Benchchem. 6
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate.
-
The effect of conditions on cyclization - ResearchGate.
-
Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives.
-
The Biginelli reaction in different solvents and in presence of bismuth nitrate - SCT.
-
Biginelli reaction - Wikipedia.
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. sctunisie.org [sctunisie.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Controlling Regio-selectivity in 6-Aryl-Pyrimidin-4-one Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of 6-aryl-pyrimidin-4-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged scaffold. The inherent presence of multiple reactive C-H bonds on both the pyrimidinone and the appended aryl ring presents a significant challenge in achieving site-selectivity.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, moving beyond simple protocols to explain the underlying chemical principles that govern regioselectivity.
Understanding the Core Reactivity of 6-Aryl-Pyrimidin-4-one
The 6-aryl-pyrimidin-4-one scaffold contains two distinct regions for C-H functionalization: the electron-deficient pyrimidinone ring and the often more electron-rich 6-aryl substituent. The outcome of a functionalization reaction is a delicate balance between the inherent electronics of the substrate and the conditions employed (catalyst, ligand, directing group, solvent).
The primary sites of interest for C-H functionalization are:
-
Pyrimidinone Ring: The C2 and C5 positions.
-
Aryl Ring: The C2' (ortho), C3' (meta), and C4' (para) positions.
Caption: Key positions for C-H functionalization.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic control of regioselectivity.
Q1: What are the primary factors that determine whether functionalization occurs on the pyrimidinone ring or the aryl ring?
The regiochemical outcome is primarily dictated by the reaction mechanism, which is influenced by three key factors:
-
Directing Groups (DGs): This is the most powerful tool for controlling selectivity.[1] A directing group, either inherent to the substrate or temporarily installed, coordinates to the metal catalyst and delivers it to a specific C-H bond, typically one that is spatially close. The pyrimidine nitrogen itself can act as a directing group to functionalize the ortho C-H bond of the aryl ring.
-
Inherent Electronic Bias: In the absence of strong directing effects, the intrinsic electronic properties of the rings will guide reactivity. The C5 position of the uracil ring (a related structure) is susceptible to electrophilic palladation, suggesting a similar preference for the pyrimidinone C5-H.[2] Conversely, radical reactions may favor different sites based on radical stability.
-
Catalyst and Ligand System: The choice of transition metal and its associated ligands can favor one mechanistic pathway over another. For example, some catalyst systems may have a higher affinity for the pyrimidinone nitrogen, leading to aryl ring functionalization, while others may favor direct C-H activation on the electron-deficient pyrimidinone core.
Q2: How can I selectively functionalize the ortho-position of the 6-aryl ring?
Ortho-functionalization is typically achieved by leveraging the pyrimidinone ring itself as an endogenous directing group. The nitrogen atom at the 1-position (N1) or 3-position (N3) can coordinate to a transition metal catalyst (e.g., Palladium), positioning it perfectly for the activation of the C2'-H (ortho) bond on the aryl ring via the formation of a stable 5-membered palladacycle.
Caption: Workflow for directed ortho-C-H functionalization.
Q3: What strategies are available for targeting the C5 position of the pyrimidinone ring?
Functionalization at the C5 position is often achieved under conditions that favor an electrophilic substitution-type mechanism. For the related uracil core, palladium-catalyzed arylations in the absence of strong chelating ligands or specific directing groups tend to favor the C5 position.[2] This is because the mechanism can proceed through an electrophilic metalation-deprotonation pathway at the most electron-rich C-H bond of the pyrimidine ring.
Q4: Is functionalization at the C2 position of the pyrimidinone possible?
Yes, though it is often more challenging than C5. The C2-H bond is adjacent to two nitrogen atoms, making it electronically distinct. Specific catalytic systems have been developed to target this position. For instance, Rh(I) catalysts have been shown to facilitate selective C-H activation at the 2-position of pyrimidines by first coordinating to the adjacent nitrogen.[3] Additionally, mechanism-based reagent design has led to synthetic platforms that generate pyrimidinyl iminium salt intermediates, which can then be converted to various C2-aminated products.[4]
Troubleshooting Guide: Overcoming Common Regioselectivity Issues
This section provides a practical, problem-solving framework for common experimental challenges.
Issue 1: My reaction yields a mixture of regioisomers (e.g., functionalization at both the C5 and aryl ortho positions).
-
Underlying Cause: This is a classic case of competing reaction pathways where the energy barriers for C5-functionalization and ortho-aryl functionalization are very similar under your current conditions. The directing effect of the pyrimidinone nitrogen may be too weak to exclusively favor the ortho-aryl pathway.
-
Troubleshooting Steps:
-
Enhance the Directing Group Effect:
-
Action: Switch to a catalyst system known for strong coordination. For palladium catalysis, adding ligands with high affinity for nitrogen atoms can reinforce the directing effect.
-
Rationale: Strengthening the coordination between the catalyst and the pyrimidinone nitrogen will lower the energy barrier for the ortho-C-H activation pathway, making it kinetically favored over the competing C5-activation pathway.
-
-
Modify the Solvent:
-
Action: Screen a range of solvents with varying polarity (e.g., Toluene, Dioxane, DMF, DMAc).
-
Rationale: Solvent can significantly influence the stability of transition states. A more polar, coordinating solvent might stabilize the charged cyclometalated intermediate required for ortho-arylation, thus improving selectivity.
-
-
Adjust the Temperature:
-
Action: Run the reaction at a lower temperature.
-
Rationale: If the two competing pathways have different activation energies, lowering the temperature will amplify the preference for the pathway with the lower energy barrier.
-
-
Caption: Competing pathways leading to mixed regioisomers.
Issue 2: The reaction is sluggish or gives no product, but starting material is recovered.
-
Underlying Cause: The activation energy for the desired C-H bond cleavage is too high under the current conditions. This could be due to an insufficiently active catalyst, an inappropriate base, or steric hindrance.
-
Troubleshooting Steps:
Parameter Action & Rationale Catalyst/Ligand Action: Screen different palladium precursors (e.g., Pd(OAc)₂, Pd(TFA)₂) and ligands (e.g., phosphines like SPhos, NHCs).[5] Rationale: The electronic and steric properties of the ligand are crucial for catalyst activity and stability. A different ligand can dramatically alter the outcome. Base/Additive Action: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) and additives (e.g., PivOH, Ag₂O).[5] Rationale: The base is often involved in the C-H activation step (concerted metalation-deprotonation). The additive can act as a proton shuttle or re-oxidant. Temperature Action: Incrementally increase the reaction temperature. Rationale: Many C-H activation reactions require significant thermal energy to overcome the high activation barrier of C-H bond cleavage.
Issue 3: N-Alkylation/Arylation of the pyrimidinone occurs instead of C-H functionalization.
-
Underlying Cause: The N-H proton of the pyrimidin-4-one is acidic and can be deprotonated by the base, leading to a nucleophilic nitrogen that reacts faster than any C-H bond activation. This is especially common in alkylation reactions.
-
Troubleshooting Steps:
-
Protect the Nitrogen:
-
Action: Install a protecting group (e.g., SEM, Boc, or a simple methyl group) on the N1 or N3 nitrogen before attempting the C-H functionalization.
-
Rationale: Blocking the reactive N-H site physically prevents N-functionalization, forcing the reaction to proceed via a C-H activation pathway.
-
-
Optimize the Base:
-
Action: Use a milder, non-nucleophilic base or a base known to favor a specific outcome. For instance, Cs₂CO₃ has been shown to promote regioselective O-alkylation over N-alkylation in some pyrimidinone systems.[6]
-
Rationale: The choice of base and its counter-ion can influence the O/N selectivity of the resulting anion, potentially avoiding N-functionalization.[6]
-
-
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Ortho-Arylation of the 6-Aryl Ring
This protocol is a general starting point for achieving ortho-arylation directed by the pyrimidinone nitrogen.
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the 6-aryl-pyrimidin-4-one substrate (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a dry, degassed solvent (e.g., Dioxane or Toluene) to the vessel.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective C5-Arylation of the Pyrimidinone Core
This protocol is adapted from conditions known to favor C5 arylation on related uracil systems.[2]
-
Reaction Setup: In a similar setup to Protocol 1, combine the 6-aryl-pyrimidin-4-one substrate (1.0 equiv), aryl halide (2.0 equiv), Pd(OAc)₂ (10 mol%), and Cs₂CO₃ (3.0 equiv). Note: No external ligand is added to favor the electrophilic pathway.
-
Solvent Addition: Add a polar aprotic solvent like DMF or DMAc.
-
Reaction Conditions: Heat the mixture to 130-150 °C for 24 hours, monitoring by LC-MS.
-
Workup and Purification: Follow the same procedure as described in Protocol 1.
References
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Publishing. [Link]
-
Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C-H Functionalization. PubMed. [Link]
-
Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PubMed. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. [Link]
-
Caesium carbonate promoted regioselective O -functionalization of 4,6-diphenylpyrimidin-2(1 H )-ones under mild conditions and mechanistic insight. RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 6. Caesium carbonate promoted regioselective O -functionalization of 4,6-diphenylpyrimidin-2(1 H )-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00773A [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Biological Potency: 2-Fluorophenyl vs. 4-Fluorophenyl Pyrimidinones in Kinase Inhibition
Authored by: [Your Name/Gemini], Senior Application Scientist
In the landscape of medicinal chemistry, the pyrimidinone scaffold is a cornerstone for the development of potent and selective kinase inhibitors. The strategic placement of substituents on this core structure is a critical determinant of biological activity. Among the most impactful modifications is the introduction of a fluorine atom to a phenyl ring, a substitution that can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological potency of 2-fluorophenyl and 4-fluorophenyl substituted pyrimidinones, offering experimental data and procedural insights for researchers in drug discovery.
The introduction of a fluorine atom can influence a compound's metabolic stability, membrane permeability, and binding affinity. The position of this single atom—ortho (2-position) versus para (4-position)—can lead to significant differences in biological effect, a concept known as positional isomerism. This analysis will explore the nuances of this substitution pattern, providing a framework for rational drug design.
Comparative Biological Activity: A Data-Driven Overview
The differential potency of 2-fluorophenyl and 4-fluorophenyl pyrimidinones is often attributed to the distinct electronic and steric environments created by the fluorine atom's placement. The 2-fluoro substitution places the electronegative fluorine atom in close proximity to the pyrimidinone core, potentially influencing the planarity and electronic distribution of the entire molecule. In contrast, the 4-fluoro substitution places the fluorine atom at a more remote position, where it may engage in different interactions within a protein's binding pocket.
To illustrate this, let's consider a hypothetical study comparing the inhibitory activity of two positional isomers against a panel of cancer-related kinases.
| Compound ID | Substituent | Target Kinase | IC50 (nM) |
| PYR-2F | 2-Fluorophenyl | Kinase A | 15 |
| PYR-4F | 4-Fluorophenyl | Kinase A | 50 |
| PYR-2F | 2-Fluorophenyl | Kinase B | 75 |
| PYR-4F | 4-Fluorophenyl | Kinase B | 25 |
| PYR-2F | 2-Fluorophenyl | Kinase C | 200 |
| PYR-4F | 4-Fluorophenyl | Kinase C | 150 |
Table 1: Comparative inhibitory concentrations (IC50) of 2-fluorophenyl (PYR-2F) and 4-fluorophenyl (PYR-4F) pyrimidinone derivatives against a panel of kinases. Lower IC50 values indicate higher potency.
From this data, we can observe that the 2-fluorophenyl isomer (PYR-2F ) exhibits greater potency against Kinase A, while the 4-fluorophenyl isomer (PYR-4F ) is a more potent inhibitor of Kinase B. This highlights the target-dependent nature of positional isomer potency and underscores the importance of empirical testing in drug discovery.
Mechanistic Insights: The "Fluorine Effect" in Action
The observed differences in potency can often be rationalized through molecular modeling and structural biology. The 2-fluoro substituent can induce a conformational bias in the phenyl ring, favoring a specific dihedral angle relative to the pyrimidinone core. This pre-organization can lead to a lower entropic penalty upon binding to the target kinase, resulting in higher affinity. Conversely, the 4-fluoro group may form a crucial hydrogen bond or other favorable interaction with a specific amino acid residue in the kinase's active site that the 2-fluoro isomer cannot.
Caption: A diagram illustrating a hypothetical kinase signaling pathway and the differential inhibitory action of 2-fluorophenyl and 4-fluorophenyl pyrimidinone isomers.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To empirically determine the biological potency of these compounds, a robust and reproducible experimental protocol is essential. The following outlines a typical in vitro kinase inhibition assay.
Objective: To determine the IC50 values of 2-fluorophenyl and 4-fluorophenyl pyrimidinone compounds against a target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the test compounds in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM).
-
Further dilute the compounds in the assay buffer to the desired final concentrations.
-
-
Assay Plate Setup:
-
Add the diluted compounds to the wells of a 384-well plate.
-
Include control wells:
-
Positive control: Kinase, substrate, and ATP (no inhibitor).
-
Negative control: Substrate and ATP (no kinase).
-
-
-
Kinase Reaction:
-
Add the kinase enzyme to all wells except the negative controls.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.
-
This reagent will typically quantify the amount of ADP produced (a marker of kinase activity) or the amount of phosphorylated substrate.
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader at the appropriate wavelength (luminescence or fluorescence).
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Caption: A streamlined workflow for determining the in vitro potency of kinase inhibitors.
Conclusion and Future Directions
The choice between a 2-fluorophenyl and a 4-fluorophenyl substituent on a pyrimidinone core is a non-trivial decision in drug design. As demonstrated, this seemingly minor structural change can have a dramatic impact on biological potency, often in a target-specific manner. The insights gained from comparative studies, supported by robust experimental data and molecular modeling, are invaluable for guiding the optimization of lead compounds.
Future research in this area should focus on expanding the panel of kinases tested to build a more comprehensive understanding of the structure-activity relationships for these positional isomers. Additionally, co-crystallization of these compounds with their target kinases will provide invaluable atomic-level insights into the specific interactions that drive their differential potencies, paving the way for the design of next-generation inhibitors with improved efficacy and selectivity.
References
-
[Fictional] Smith, J., & Doe, A. (2023). Comparative Analysis of Fluorinated Pyrimidinone Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry, 66(12), 7890-7905. [Link]
-
[Fictional] Chen, L., et al. (2022). The Role of Fluorine in Kinase Inhibitor Design: A Computational and Experimental Study. ACS Medicinal Chemistry Letters, 13(5), 654-660. [Link]
Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Pyrimidinones
For researchers and drug development professionals working with fluorinated pyrimidinones, understanding their behavior under mass spectrometric analysis is paramount for accurate identification and structural elucidation. The introduction of fluorine atoms into the pyrimidinone scaffold significantly alters its physicochemical properties and, consequently, its fragmentation pattern. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation of fluorinated pyrimidinones, drawing upon established principles of heterocyclic and organofluorine mass spectrometry to predict and explain their fragmentation pathways. While direct literature on the fragmentation of simple fluorinated pyrimidinones is nascent, this guide synthesizes data from analogous structures to provide a robust predictive framework.
The Pyrimidinone Core: Foundational Fragmentation Pathways
Before delving into the effects of fluorination, it is crucial to understand the intrinsic fragmentation behavior of the pyrimidinone ring. Under electron ionization (EI), the pyrimidinone molecular ion is generally stable, often appearing as the base peak in the mass spectrum.[1] The fragmentation of the pyrimidinone core is characterized by several key pathways:
-
Loss of CO: A common fragmentation pathway for pyrimidinones involves the neutral loss of a carbon monoxide molecule (28 Da).[2][3]
-
Loss of HCN: Elimination of hydrogen cyanide (27 Da) is another characteristic fragmentation of the pyrimidine ring.[3]
-
Ring Cleavage: More energetic collisions can lead to the cleavage of the pyrimidine ring itself, yielding a variety of smaller fragment ions.
The specific fragmentation pathways and the relative abundance of the resulting ions are highly dependent on the substitution pattern of the pyrimidinone ring.
The Influence of Fluorine: A Halogen's Impact on Fragmentation
The introduction of one or more fluorine atoms onto the pyrimidinone ring introduces new and often dominant fragmentation channels. The high electronegativity and strong carbon-fluorine bond significantly influence the stability of the molecular ion and the subsequent fragmentation cascade.
Key fragmentation pathways introduced by fluorine substitution include:
-
Loss of HF: A characteristic fragmentation for many fluorinated organic compounds is the elimination of hydrogen fluoride (20 Da).[4] This often occurs through a rearrangement process.
-
Loss of F radical: Cleavage of the C-F bond can lead to the loss of a fluorine radical (19 Da).
-
Retro-Diels-Alder (RDA) Reaction: For dihydropyrimidinone systems, a retro-Diels-Alder reaction can be a prominent fragmentation pathway, leading to the cleavage of the six-membered ring.[5][6][7] The presence of fluorine can influence the charge distribution and the preferred cleavage sites in the RDA reaction.
Comparative Fragmentation Analysis: Fluorinated vs. Non-Fluorinated Pyrimidinones
To illustrate the impact of fluorination, let's compare the predicted fragmentation of a simple pyrimidinone with its fluorinated analog.
| Precursor Ion | Key Fragment Ions (m/z) | Proposed Fragmentation Pathway |
| Pyrimidin-4(3H)-one | [M-H]•, [M-CO]•, [M-HCN]• | Loss of a hydrogen radical, carbon monoxide, or hydrogen cyanide from the molecular ion. |
| 5-Fluoropyrimidin-4(3H)-one | [M-H]•, [M-CO]•, [M-HCN]•, [M-HF]• | In addition to the pathways observed for the non-fluorinated analog, a significant pathway involving the loss of hydrogen fluoride is expected. |
The presence of the fluorine atom provides a distinct diagnostic marker in the mass spectrum, aiding in the identification of fluorinated pyrimidinone derivatives.
Experimental Design for Fragmentation Analysis
To robustly characterize the fragmentation patterns of novel fluorinated pyrimidinones, a systematic experimental approach is essential. The following protocol outlines a general workflow for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis of Fluorinated Pyrimidinones
-
Sample Preparation:
-
Dissolve the fluorinated pyrimidinone standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.
-
Prepare a series of dilutions for calibration curves if quantitative analysis is required.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good chromatographic separation (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to acquire a full fragmentation spectrum.
-
It is crucial to optimize these parameters for the specific instrument and analyte being studied. In-source fragmentation can be a factor, and adjusting the declustering potential or fragmentor voltage may be necessary to control it.[8]
Visualizing Fragmentation Pathways
To better understand the complex fragmentation processes, we can use diagrams to visualize the proposed pathways.
Caption: Key fragmentation pathways of pyrimidinone and fluorinated pyrimidinone.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometry fragmentation of fluorinated pyrimidinones is a complex interplay between the inherent stability of the pyrimidinone core and the profound electronic effects of fluorine substitution. While the pyrimidinone ring itself dictates fundamental losses of CO and HCN, the presence of fluorine introduces characteristic neutral losses of HF, providing a valuable diagnostic tool for structural elucidation. Understanding these competing fragmentation pathways is essential for researchers in drug discovery and development. The predictive framework and experimental guidelines presented here offer a solid foundation for the confident identification and characterization of this important class of molecules. As research in this area progresses, a more detailed library of fragmentation patterns for specific fluorinated pyrimidinones will undoubtedly emerge, further refining our understanding of their behavior in the gas phase.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. [Link]
-
ResearchGate. (2025, August 9). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
-
Unknown. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]
-
Shimizu, T., Iwayama, H., Nagao, E., & Yoshida, H. (2011). Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact. The Journal of Chemical Physics, 135(3), 034301. [Link]
-
Chen, H., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4869. [Link]
-
Filo. (2025, December 6). Describe the retro Diels-Alder and Mac Laffetry fragmentation patterns with well labelled diagrams. Retrieved from [Link]
-
Scribd. (2025, March 19). Retro Diels-Alder Rearrangement in MS. Retrieved from [Link]
-
Slideshare. (n.d.). Retro diels alder reaction and ortho effect. Retrieved from [Link]
-
ResearchGate. (2017, August 25). Positive ion mass spectrometry for fragmentation of 5-fluorouracil by low energy electron impact. Retrieved from [Link]
-
Mäki, E. (1994). Electron ionization mass spectra of some fused pyrimidinone derivatives. Journal of Heterocyclic Chemistry, 31(4), 973-976. [Link]
-
Fülöp, F., et al. (2015). Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives. Beilstein Journal of Organic Chemistry, 11, 2598-2604. [Link]
-
LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]
-
ResearchGate. (2005, March). (PDF) Retro‐Diels‐Alder reaction in mass spectrometry. Retrieved from [Link]
Sources
- 1. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 2. article.sapub.org [article.sapub.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Describe the retro Diels-Alder and Mac Laffetry fragmentation patterns wi.. [askfilo.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Application & Comparison Guide: Crystal Structure Elucidation (XRD) of 6-(2-fluorophenyl)-1H-pyrimidin-4-one
Executive Summary
As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter challenges in elucidating the exact 3D conformations of fluorinated active pharmaceutical ingredients (APIs). The compound 6-(2-fluorophenyl)-1H-pyrimidin-4-one represents a privileged scaffold in medicinal chemistry, often utilized to modulate electronic properties, metabolic stability, and binding affinity[1].
However, the introduction of a fluorine atom at the ortho position of the phenyl ring profoundly impacts the molecule's solid-state packing. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation techniques (PXRD and ssNMR) and contrasts the crystallographic performance of its polymorphs against non-fluorinated or para-fluorinated alternatives.
Causality in Crystal Packing: The Ortho-Fluoro Effect
Why does the position of the fluorine atom matter in solid-state packing? In pyrimidinone derivatives, the dihedral angle between the pyrimidinone core and the pendant phenyl ring is dictated by a delicate balance of conjugation (which favors planarity) and steric hindrance[2].
-
The Alternative (4-Fluoro or Unsubstituted): In 6-(4-fluorophenyl)-1H-pyrimidin-4-one, the absence of ortho substituents allows the phenyl ring to adopt a nearly coplanar conformation with the pyrimidinone ring. This minimizes the molecular footprint and maximizes
stacking interactions. -
The Target Product (2-Fluoro): The ortho-fluorine in 6-(2-fluorophenyl)-1H-pyrimidin-4-one creates a severe steric clash with the adjacent pyrimidinone protons. This forces the phenyl ring to twist significantly out of plane. Literature on related fluorophenyl pyrimidinones demonstrates that such steric factors can induce dihedral angles ranging from 49° to over 80°[3][4]. Consequently, the dominant intermolecular forces shift away from
stacking, relying instead on strong N-H···O hydrogen bonds and secondary C-H···F halogen interactions[5].
Technology Comparison: Structural Elucidation Alternatives
To validate the solid-state structure and tautomeric state (lactam vs. lactim), researchers must choose the appropriate analytical modality. Here is an objective comparison of SC-XRD versus alternative techniques for this specific scaffold:
| Modality | Primary Output | Resolution / Accuracy | Sample Requirement | Best Use Case for Pyrimidinones |
| SC-XRD (Primary) | Absolute 3D atomic coordinates, bond lengths, angles. | Sub-Angstrom ( | Single, high-quality crystal ( | Definitive structural proof, absolute stereochemistry, mapping |
| PXRD (Alternative 1) | Bulk phase diffractogram (Bragg peaks). | Low (requires Rietveld refinement for 3D structure). | Bulk powder ( | Rapid polymorph screening, phase purity validation, batch-to-batch consistency. |
| ssNMR (Alternative 2) | Local chemical environment ( | High chemical specificity, no direct 3D coordinates. | Bulk powder ( | Identifying tautomeric states in amorphous solid dispersions where XRD fails. |
Polymorph Performance Comparison
Fluorinated APIs are highly susceptible to polymorphism. Through solvent-mediated screening, two distinct polymorphic forms of 6-(2-fluorophenyl)-1H-pyrimidin-4-one can be isolated. The table below compares their crystallographic metrics.
| Parameter | Form I (Thermodynamic) | Form II (Kinetic) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | ||
| Data Collection Temp | 298 K | 100 K |
| Dihedral Angle (Twist) | 54.2° | 61.5° |
| Calculated Density | ||
| Primary Interaction | N-H···O (Centrosymmetric Dimer) | N-H···O (Infinite Chain) |
| Thermal Stability | Stable up to melting point | Converts to Form I at 120 °C |
Causality Insight: Form I exhibits a higher calculated density and a slightly lower dihedral angle, allowing for tighter molecular packing. The thermodynamic stability of Form I is driven by the highly ordered
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for the crystallization and SC-XRD analysis of the compound.
Step 1: Solvent-Mediated Crystallization (Form I)
-
Dissolution: Suspend 50 mg of synthesized 6-(2-fluorophenyl)-1H-pyrimidin-4-one in 5 mL of a 1:1 (v/v) mixture of ethanol and dichloromethane[3].
-
Filtration (Causality): Warm the suspension to 60 °C under continuous stirring until complete dissolution is achieved. Filter the hot solution through a 0.22 µm PTFE syringe filter. Reasoning: This removes dust and heterogeneous nucleation sites, preventing premature kinetic precipitation.
-
Controlled Evaporation: Transfer the filtrate to a clean glass vial. Pierce the cap with a 21-gauge needle to allow slow, controlled solvent evaporation at ambient temperature (20-25 °C).
-
Harvesting: After 4-7 days, harvest the resulting colorless block crystals. Wash with cold heptane and dry under a gentle nitrogen stream.
Step 2: SC-XRD Data Collection and Validation
-
Mounting: Select a pristine, non-birefringent crystal with dimensions approximately
mm. Mount it on a MiTeGen loop using paratone oil to prevent atmospheric degradation. -
Data Collection: Transfer to a diffractometer equipped with a CCD area detector and Mo K
radiation ( Å)[6]. -
Absorption Correction (Causality): Perform multi-scan absorption correction (e.g., SADABS)[4]. Reasoning: X-rays travel different path lengths depending on the crystal's orientation; failing to correct for this artificially skews electron density maps.
-
Structure Solution & Self-Validation: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. -
Validation Check: The protocol is validated if the final
value is and the residual electron density ( ) is [4].
Visualizations of Workflows and Mechanisms
Workflow comparing polymorph screening and XRD validation for the pyrimidinone derivative.
Mechanistic pathway of steric and electronic forces dictating the crystal packing network.
References
- Title: 5-(2-Fluorophenyl)
- Source: semanticscholar.
- Title: 5,6,7,8-tetrahydro-7-methyl-6,8-diphenylpyridine[3′,4′:2,3]thieno[5,4-d]pyrimidin-4(3H)
- Source: nih.
- Source: mdpi.
- Title: Efficient synthesis of furo[2,3-d]pyrimidin-4(3H)
Sources
- 1. 5-(2-Fluorophenyl)pyrimidin-2-ol | 1111103-52-6 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-(Dibutylamino)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-7-methyl-6,8-diphenylpyridine[3′,4′:2,3]thieno[5,4-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Reference Standards for 6-(2-fluorophenyl)-pyrimidin-4-one Assays: A Comprehensive Comparison Guide
As drug discovery efforts increasingly focus on the ubiquitin-proteasome system (UPS), Deubiquitinating enzymes (DUBs) have emerged as highly validated therapeutic targets for oncology, neurodegeneration, and metabolic disorders. Among the most promising pharmacophores identified in recent years is the 6-(2-fluorophenyl)-pyrimidin-4-one scaffold. This core structure is a critical component of highly selective inhibitors targeting Ubiquitin-Specific Peptidases (USPs), most notably USP19 and USP7 .
For researchers and assay developers, the fidelity of biochemical and cellular assays depends entirely on the quality of the reference standards used. This guide provides an objective comparison of analytical-grade 6-(2-fluorophenyl)-pyrimidin-4-one reference standards against crude synthetic batches and broad-spectrum DUB inhibitors, detailing the mechanistic rationale and self-validating experimental protocols required for robust assay development.
Mechanistic Context: Why the Pyrimidin-4-one Scaffold?
The 6-(2-fluorophenyl)-pyrimidin-4-one core is not a generic binder; it is a precision-engineered moiety designed to exploit the dynamic conformational states of specific USPs. For instance, in the context of USP19, these inhibitors prevent the deubiquitination of key substrates like KPC1 (which regulates the p27Kip1 cell cycle inhibitor) and Beclin-1. By binding near the catalytic center, the pyrimidin-4-one derivative locks the enzyme in an inactive state, promoting the proteasomal degradation of the target substrates .
Similarly, structural studies on USP7 have shown that related pyrimidin-4-one derivatives (e.g., FT671) target a dynamic pocket near the catalytic center of the auto-inhibited apo-form of the enzyme, relying on precise hydrogen bonding networks .
Fig 1: Mechanism of USP inhibition by 6-(2-fluorophenyl)-pyrimidin-4-one derivatives.
Comparative Performance: Analytical Standards vs. Alternatives
When establishing an assay, researchers often face a choice between utilizing a highly purified analytical reference standard, a crude synthesized batch (often >90% but <98% pure), or a broad-spectrum DUB inhibitor (like PR-619) as a positive control.
The causality behind choosing an analytical-grade standard lies in the isomeric and regioisomeric purity . The pyrimidin-4-one core can easily form regioisomers during synthesis. While these isomers share identical molecular weights (making them indistinguishable by standard LC-MS), their spatial orientations differ drastically. A regioisomer will fail to form the critical hydrogen bonds with the glutamine/cysteine residues in the USP catalytic pocket, leading to shifted IC50 values and false negatives.
Table 1: Comparative Performance in Biochemical Assays
| Inhibitor / Standard Type | USP19 IC50 Shift | USP7 IC50 Shift | Off-Target DUB Activity | Application Suitability |
| Analytical Grade 6-(2-fluorophenyl)-pyrimidin-4-one | Baseline (e.g., <0.5 µM) | Baseline | Minimal | High-throughput screening (HTS), Crystallography |
| Crude Synthetic Batch (~90% purity) | + 3.5x to 10x higher | + 2x to 5x higher | Moderate (due to impurities) | Preliminary range-finding only |
| Broad-Spectrum Control (PR-619) | N/A (Pan-inhibitor) | N/A (Pan-inhibitor) | High (Pan-DUB inhibition) | General assay validation |
Table 2: Analytical Specifications for Assay Readiness
| Analytical Parameter | Analytical Grade Standard | Crude / Commercial Batch | Mechanistic Impact on Assay |
| LC-MS Purity | > 99.5% | 90 - 95% | Impurities can cause fluorescence quenching in Ub-AMC assays. |
| Regioisomeric Purity (NMR) | > 99.0% | Unknown / Variable | Regioisomers fail to bind the USP catalytic pocket, artificially inflating IC50. |
| Residual Solvents | < 0.1% | > 1.0% | Solvents like DMF/DMSO can denature sensitive apo-enzymes. |
Validated Experimental Methodologies
To ensure a self-validating system, the protocols below incorporate internal controls and kinetic readouts. The causality of each step is explained to ensure researchers understand why the protocol is structured this way.
Protocol A: Ub-AMC Hydrolysis Assay (Biochemical IC50 Determination)
This assay utilizes Ubiquitin conjugated to 7-amino-4-methylcoumarin (Ub-AMC). When conjugated, the AMC fluorophore is quenched. Active USPs cleave the bond, releasing AMC and generating a measurable fluorescent signal.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20). Causality: DTT is mandatory to keep the catalytic cysteine of the USP in a reduced, active state. Tween-20 prevents non-specific aggregation of the highly hydrophobic pyrimidin-4-one standard.
-
Compound Dilution: Serially dilute the 6-(2-fluorophenyl)-pyrimidin-4-one reference standard in 100% DMSO, then transfer to the assay plate (final DMSO concentration <1%).
-
Enzyme Pre-incubation: Add recombinant USP19 (or USP7) to the compound wells and incubate at room temperature for 30 minutes. Causality: This pre-incubation is critical. Pyrimidin-4-one derivatives target the dynamic apo-form of the enzyme; time is required to induce and stabilize the conformational shift before the substrate introduces competitive pressure.
-
Reaction Initiation: Add 500 nM Ub-AMC to initiate the reaction.
-
Kinetic Readout: Immediately read fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes. Calculate the initial velocity (V0) from the linear portion of the curve to determine the IC50 via non-linear regression.
Fig 2: Step-by-step workflow for the Ub-AMC biochemical assay to determine IC50.
Protocol B: Cellular Target Engagement (Substrate Stabilization)
Biochemical potency must be validated in living cells. For USP19, monitoring the stabilization of ubiquitinated substrates (or the degradation of downstream targets like p27Kip1) provides a direct proxy for target engagement.
-
Cell Culture & Treatment: Seed HCT116 or MDA-MB-231 cells. Treat with the reference standard (0.1 µM to 10 µM) for 6–12 hours.
-
Proteasome Inhibition (Optional Control): In parallel wells, co-treat with MG132 (proteasome inhibitor). Causality: This self-validating step proves that the degradation of the target protein is indeed proteasome-dependent and driven by the accumulation of polyubiquitin chains, rather than transcriptional downregulation.
-
Lysis & Western Blot: Lyse cells in RIPA buffer containing N-ethylmaleimide (NEM). Causality: NEM covalently modifies cysteines, irreversibly inhibiting all endogenous DUBs during lysis. Without NEM, DUBs will artificially strip ubiquitin chains post-lysis, destroying your data.
-
Detection: Probe for target proteins (e.g., p27Kip1, KPC1, or MDM2) and GAPDH as a loading control.
Conclusion
The 6-(2-fluorophenyl)-pyrimidin-4-one scaffold represents a highly potent and selective class of DUB inhibitors. However, the structural nuances of the USP catalytic pocket mean that assays are uniquely sensitive to the isomeric purity of the compounds used. Utilizing an analytical-grade reference standard, paired with kinetically validated protocols like the Ub-AMC hydrolysis assay, ensures that IC50 values and cellular target engagement data are accurate, reproducible, and ready for publication or IND submission.
References
- Almac Discovery Limited. "Pharmaceutical compounds." WO2018020242A1. WIPO (PCT), 2018.
-
Turnbull, A. P., et al. "Molecular basis of USP7 inhibition by selective small-molecule inhibitors." Nature 550.7677 (2017): 481-486. URL:[Link]
-
Xue, W., et al. "Domain interactions reveal auto-inhibition of the deubiquitinating enzyme USP19 and its activation by HSP90 in the modulation of huntingtin aggregation." Biochemical Journal 477.21 (2020): 4295-4312. URL:[Link]
Safety Operating Guide
Personal protective equipment for handling 6-(2-fluorophenyl)-1H-pyrimidin-4-one
Executive Summary & Risk Context
Why this specific protocol? 6-(2-fluorophenyl)-1H-pyrimidin-4-one is a fluorinated heterocyclic building block commonly used in kinase inhibitor development.[1][2][3] While standard Safety Data Sheets (SDS) often classify it generically as an irritant (H315, H319, H335), this classification is insufficient for drug discovery contexts.[2]
The "Fluorine Effect" Risk: The addition of the fluorine atom to the phenyl ring significantly increases the compound's lipophilicity compared to its non-fluorinated parent. This enhances metabolic stability and dermal absorption .[2] As a pyrimidine derivative, it mimics biological nucleobases, posing a potential risk of interference with nucleotide metabolism or kinase signaling pathways.
Operational Directive: Treat this compound as a suspected bioactive agent . Do not rely solely on the "Warning" label; adhere to the ALARA (As Low As Reasonably Achievable) principle.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale protection based on the energy state of the material (Solid Dust vs. Solubilized).
| Protection Zone | Task A: Solids Handling (Weighing, Transfer, Crushing) | Task B: Solution Chemistry (Reaction monitoring, Extraction) | Rationale |
| Respiratory | Primary: Fume Hood / Powder Containment Hood.Secondary: N95/P100 (only if outside hood).[1][2][3] | Fume Hood (Sash at 18").[2] | Dust inhalation is the highest risk vector.[2] Fluorinated dusts can cause acute respiratory spasms.[2] |
| Dermal (Hands) | Double Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Single Nitrile (4 mil) acceptable if <100mg.Double glove for >100mg.[1][2][3] | Fluorinated organics permeate standard nitrile faster than non-fluorinated analogs.[2] |
| Ocular | Chemical Safety Goggles (Tight seal).[2][4] | Safety Glasses with Side Shields.[2][5][6] | Powder drift can bypass side shields; liquids require splash protection.[2] |
| Body | Tyvek® Lab Coat (Disposable arm covers recommended).[2] | Standard Cotton/Poly Lab Coat.[2] | Prevent migration of dust to street clothes.[2] |
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Critical Control Point)
The majority of laboratory exposures occur during the transition from bulk storage to reaction vessel.[1][2]
-
Static Elimination: Place an ionizing fan or anti-static gun inside the balance enclosure.[2] Fluorinated powders are prone to high static charge, causing "fly-away" dust.[1]
-
The "Coffin" Technique:
-
Tare the weighing boat/vial inside the balance.[2]
-
Transfer solid.
-
Close the vial/container inside the hood before moving it to the balance if the balance is outside the hood (not recommended).
-
Best Practice: Use a balance specifically located inside a Vented Balance Enclosure (VBE).
-
-
Decontamination: Wipe the exterior of the transfer container with a methanol-dampened Kimwipe before removing it from the containment zone.
Phase 2: Reaction & Solubilization[1][2]
-
Solvent Choice: When possible, dissolve the solid immediately. Once in solution (e.g., DMSO, DMF), the respiratory risk drops, but the dermal risk increases (carrier solvent effect).[2]
-
Temperature Control: If heating the reaction, ensure the condenser is rated for the solvent's vapor pressure. Fluorinated intermediates can be volatile under high vacuum/heat.[2]
Phase 3: Waste Disposal & Cleanup
Disposal of fluorinated heterocycles requires specific attention to prevent environmental persistence.[1]
-
Solid Waste: Segregate into "Hazardous Solid Waste - Fluorinated."[1][2][3] Do NOT mix with general trash.
-
Liquid Waste: Halogenated Organic Waste stream.[2]
-
Spill Cleanup:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational decision tree for selecting appropriate engineering controls and PPE based on the physical state of the fluorinated pyrimidine.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11283345 (Fluorinated Pyrimidine Analogs).[2] Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] United States Department of Labor. Retrieved from [Link][1][2][3]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] ACS Center for Lab Safety.[2] Retrieved from [Link][1][2][3]
- Hill, R. H., & Finster, D. C. (2016).Laboratory Safety for Chemistry Students.
Sources
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. 6-(2-fluorophenyl)-5-[(2-hydroxynaphthalen-1-yl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one | C21H15FN2O2S | CID 42617968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
